molecular formula C12H15ClF3NO B2938019 3-(aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2137917-12-3

3-(aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

Cat. No. B2938019
CAS RN: 2137917-12-3
M. Wt: 281.7
InChI Key: GKQMGLLPVQYHHD-UHFFFAOYSA-N
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Description

The compound “3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride” is a chemical with the CAS Number: 2408968-79-4. It has a molecular weight of 205.61 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride” is 1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-4(2-5)3-10;/h4,11H,1-3,10H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the utility of compounds related to the chemical structure for synthesizing novel molecules with potential biological activity. For example, the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET) imaging, highlights the relevance of similar structures in developing diagnostic tools (Shoup & Goodman, 1999). Additionally, the development of diastereo- and enantioselective methods to synthesize polysubstituted aminocyclobutanes and aminocyclopropanes showcases the compound's importance in creating biologically active structures with precise stereochemical control (Feng, Hao, Liu, & Buchwald, 2019).

Biological Applications

Compounds with a similar backbone have been investigated for their biological activities. For instance, new multicomponent approaches to synthesize polyfluoroalkylated derivatives demonstrated the generation of structures with moderate antiviral activity against influenza and Coxsackie B3 viruses, indicating the potential for therapeutic application of such compounds (Goryaeva et al., 2021).

Materials Science and Polymer Chemistry

The versatility of similar structures extends to materials science, where the synthesis of specific diastereomeric isomers can influence the properties of polymers and other materials. For example, the development of (1,3-Propanediyl) silylene-bis(1-indenyl) dichlorozirconium complexes and their use in ethylene and propylene polymerization highlight the role of cyclobutane derivatives in catalyzing polymer formation with specific characteristics (Chen, Rausch, & Chen, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)11(17)6-10(7-11,8-16)9-4-2-1-3-5-9;/h1-5,17H,6-8,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMGLLPVQYHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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